Cilomilast
説明
Synthesis Analysis
Cilomilast is completely absorbed following oral administration and has negligible first-pass metabolism . It exhibits low between-subject variability . Cilomilast is predominantly protein bound . Plasma clearance is almost entirely metabolic, through multiple parallel pathways .
Molecular Structure Analysis
The molecular formula of Cilomilast is C20H25NO4 . Its molecular weight is 343.42 . The IUPAC name for Cilomilast is 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid .
Chemical Reactions Analysis
Cilomilast is predominantly protein bound . Plasma clearance is almost entirely metabolic, through multiple parallel pathways . Its terminal elimination half-life is approximately 6.5 hours, and steady state is rapidly achieved .
Physical And Chemical Properties Analysis
Cilomilast has a molecular formula of C20H25NO4 . Its molecular weight is 343.42 . It is completely absorbed following oral administration and has negligible first-pass metabolism .
科学的研究の応用
Treatment of Inflammatory Lung Diseases
Cilomilast is a phosphodiesterase 4 (PDE4) inhibitor used for treating inflammatory lung diseases . It has a narrow therapeutic index with significant adverse effects on the nervous system .
Suppression of Neutrophilic Inflammation
Cilomilast-loaded phosphatiosomes have been used to suppress neutrophilic inflammation for attenuating acute lung injury . This approach improves pulmonary delivery via the strong affinity to pulmonary surfactant film .
Inhibition of Superoxide Anion Production
Both free and nanocapsulated forms of Cilomilast inhibit superoxide anion production . This is particularly useful in activated neutrophils .
Mitigation of Calcium Mobilization
Cationic phosphatiosomes containing Cilomilast can mitigate calcium mobilization far more effectively than the free drug . This is beneficial in controlling the inflammatory response .
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Cilomilast is the first drug to demonstrate a reduction of tissue cells (macrophages and CD8+ lymphocytes) considered central to the ongoing inflammatory process in patients with stable COPD . It is completely absorbed following oral administration and has negligible first-pass metabolism .
Inhibition of Phosphodiesterase (PDE) IV
Cilomilast is a selective PDE IV inhibitor . Inhibition of PDE IV can reduce inflammatory activity by increasing intracellular cyclic adenosine-3′,5′-monophosphate (cAMP) within pro-inflammatory cells .
作用機序
Target of Action
Cilomilast primarily targets the cAMP-specific phosphodiesterase 4D (PDE4D) and phosphodiesterase 4B (PDE4B) . These enzymes are predominant in pro-inflammatory and immune cells, playing a crucial role in the regulation of inflammation .
Mode of Action
Cilomilast acts as a selective inhibitor of PDE4D and PDE4B . It shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for PDE4D than for PDE4A, -B or -C . By inhibiting these enzymes, Cilomilast increases the levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in the suppression of inflammatory responses .
Biochemical Pathways
The primary biochemical pathway affected by Cilomilast is the cAMP pathway . By inhibiting PDE4, Cilomilast prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP suppresses the activity of several pro-inflammatory and immune cells implicated in the pathogenesis of asthma and Chronic Obstructive Pulmonary Disease (COPD) .
Pharmacokinetics
Cilomilast exhibits linear pharmacokinetics with low between-subject variability . It is completely absorbed following oral administration and has negligible first-pass metabolism . Cilomilast is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses . It has a small volume of distribution at steady state (17L) and its plasma clearance (approximately 2 L/h) is almost entirely metabolic, through multiple parallel pathways . The terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration .
Result of Action
Cilomilast has been shown to exert potent anti-inflammatory effects both in vitro and in vivo . It suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD . Moreover, it is highly active in animal models of these diseases .
Action Environment
The action of Cilomilast can be influenced by various environmental factors. For instance, the concentrations of unbound Cilomilast increase with declining renal or hepatic function . Additionally, Cilomilast had no clinically relevant interactions with a range of drugs likely to be coadministered to patients with COPD, with the exception of erythromycin where concurrent administration with Cilomilast was associated with an increased incidence of gastrointestinal adverse events .
Safety and Hazards
Cilomilast is generally safe and well-tolerated at doses up to 15 mg in both short- and long-term dosing trials with a low incidence of adverse effects . No evidence for drug-drug interactions with commonly prescribed medications for COPD and asthma such as digoxin, corticosteroids, salbutamol, theophylline or warfarin has been found .
特性
IUPAC Name |
4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUZOUXXHZCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046686, DTXSID40861410 | |
Record name | Cilomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cilomilast shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells and that is 10-fold more selective for PDE4D than for PDE4A, -B or -C. In vitro, cilomilast suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD. Moreover, it is highly active in animal models of these diseases. Cilomilast has been shown to exert potent anti-inflammatory effects both in vitro and in vivo. | |
Record name | Cilomilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cilomilast | |
CAS RN |
153259-65-5 | |
Record name | Cilomilast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153259655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilomilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILOMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ATB1C1R6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。